1-(2-Aminopropyl)-1H-pyrazole-4,5-diamine
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Overview
Description
1-(2-Aminopropyl)-1H-pyrazole-4,5-diamine is a heterocyclic compound featuring a pyrazole ring substituted with an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminopropyl)-1H-pyrazole-4,5-diamine typically involves multi-step organic reactions. One common method includes the reaction of 1H-pyrazole-4,5-diamine with 2-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminopropyl)-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Aminopropyl)-1H-pyrazole-4,5-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminopropyl)-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Aminopropyl)-1H-indazole: Shares a similar aminopropyl group but differs in the core heterocyclic structure.
1-(2-Aminopropyl)-1H-pyrazole-3,5-diamine: Similar structure with different substitution pattern on the pyrazole ring.
Uniqueness: 1-(2-Aminopropyl)-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C6H13N5 |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-(2-aminopropyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C6H13N5/c1-4(7)3-11-6(9)5(8)2-10-11/h2,4H,3,7-9H2,1H3 |
InChI Key |
FBEQKQDFHKBUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=C(C=N1)N)N)N |
Origin of Product |
United States |
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